AZD5582 -

AZD5582

Catalog Number: EVT-287608
CAS Number:
Molecular Formula: C58H78N8O8
Molecular Weight: 1015.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD5582 is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs). [, ] IAPs are a family of proteins that regulate programmed cell death (apoptosis). [] By antagonizing IAPs, AZD5582 promotes apoptosis in various cancer cell lines. [, ] Additionally, AZD5582 has shown promise as a latency-reversing agent (LRA) in the context of HIV research. [, , ] LRAs aim to reactivate latent HIV within infected cells, making them susceptible to immune clearance. []

Synthesis Analysis

A detailed description of the synthesis of (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide (AZD5582) can be found in the paper "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582)". [] This paper outlines the design and synthesis process that led to the identification of AZD5582 as a potent IAP antagonist.

Mechanism of Action

AZD5582 functions primarily as an antagonist of IAPs, a family of proteins that inhibit apoptosis. [, ] Its mechanism of action involves binding to the BIR3 domains of cIAP1, cIAP2, and XIAP. [] This binding leads to the degradation of cIAP1 and potentially other IAPs, ultimately promoting apoptosis in sensitive cells. [, ]

In the context of HIV research, AZD5582 acts as a latency-reversing agent by activating the non-canonical NF-κB pathway. [, , ] This activation is initiated by the rapid degradation of cIAP1, followed by the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor. [] This process ultimately promotes the transcription and expression of latent HIV proviruses. []

Applications

Cancer Research:

  • Pancreatic Cancer: AZD5582 shows promise as a potential therapeutic agent for pancreatic cancer by inducing apoptosis in pancreatic cancer cells. [, ]
  • Head and Neck Squamous Cell Carcinoma (HNSCC): AZD5582 demonstrates efficacy in inhibiting cellular growth and inducing apoptosis in HNSCC cell lines. [] Furthermore, it shows potential as a candidate for combination therapy with irradiation, exhibiting synergistic and additive effects in specific cell lines. []
  • Glioblastoma: Research suggests that BIRC3, a member of the IAP family, is a potential therapeutic target in glioblastoma. [, , ] AZD5582, as a BIRC3 antagonist, has shown promise in reversing temozolomide (TMZ) resistance and inducing apoptosis in glioblastoma cell lines and patient-derived organoids, highlighting its potential as a novel therapeutic option for this aggressive cancer. [, ]
  • Oral Squamous Cell Carcinoma (OSCC): AZD5582 exhibits potent anti-tumor activity against OSCC cell lines, particularly those dependent on the NF-κB pathway. [] This suggests its potential as a targeted therapy for specific OSCC subtypes.

HIV Research:

  • Latency Reversal: AZD5582 demonstrates potent activity as a latency-reversing agent for HIV. [, , , , , ] It effectively reactivates latent HIV in various models, including cell lines, primary CD4+ T cells from ART-suppressed HIV-infected donors, and SIV-infected rhesus macaques. [, , , , , ] Notably, it achieves this reactivation with a more favorable safety profile compared to some other LRAs. []

Immunology Research:

  • Dendritic Cell Cross-Presentation: AZD5582 enhances cross-presentation of antigens by dendritic cells, a crucial process for initiating and maintaining anti-tumor immune responses. [, ] This enhancement involves the activation of the non-canonical NF-κB pathway in dendritic cells, leading to increased antigen uptake, processing, and presentation to T cells. [] This finding suggests a potential role for AZD5582 in boosting anti-tumor immunity.
Future Directions
  • Combination Therapies: Further research is needed to explore the potential of AZD5582 in combination with other therapeutic agents, such as chemotherapy, radiotherapy, or immunotherapy. This is particularly relevant for cancer treatment, where combination therapies are often more effective than single agents. [, , ]
  • Optimization of HIV Cure Strategies: Continued investigation is necessary to optimize the use of AZD5582 as a latency-reversing agent in HIV cure strategies. This includes determining the optimal dosing, timing, and duration of treatment, as well as evaluating its efficacy in combination with other LRAs and immune-based therapies. [, , ]

Compound Description: SMAC, also known as DIABLO, is a mitochondrial protein that promotes apoptosis by binding to and antagonizing inhibitor of apoptosis proteins (IAPs), including cIAP1, cIAP2, and XIAP [, ]. The N-terminal tetrapeptide of SMAC (AVPI) is essential for its IAP-binding activity.

Relevance: AZD5582 is a dimeric SMAC mimetic, meaning it is a synthetic molecule designed to mimic the structure and function of the active AVPI tetrapeptide of SMAC []. Consequently, AZD5582 exhibits potent IAP antagonistic activity, similar to SMAC.

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase inhibitor (HDACi) with clinical applications in treating cutaneous T-cell lymphoma [, ]. HDACis like SAHA modify gene expression by inhibiting histone deacetylases, leading to increased histone acetylation and transcriptional activation.

Relevance: While structurally distinct from AZD5582, SAHA has been investigated in combination with AZD5582 for HIV latency reversal []. This combination aims to synergistically reactivate latent HIV by targeting distinct pathways: AZD5582 activates the non-canonical NF-κB pathway, while SAHA promotes histone acetylation and transcriptional activation of the integrated provirus.

Romidepsin

Compound Description: Romidepsin is another clinically approved HDACi, structurally distinct from both AZD5582 and SAHA []. It also acts by inhibiting histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.

Relevance: Similar to SAHA, Romidepsin has been investigated in combination with AZD5582 for potential synergistic effects in HIV-1 latency reversal []. The rationale for this combination is analogous to that of AZD5582 and SAHA, aiming to achieve enhanced latency reversal by targeting both the non-canonical NF-κB pathway and histone acetylation.

JQ1

Compound Description: JQ1 is a BET (bromodomain and extra-terminal motif) inhibitor that selectively binds to bromodomains, specifically those found in BET proteins like BRD2 and BRD4 []. This binding disrupts the interaction of BET proteins with acetylated histones, thereby modulating gene expression.

Relevance: JQ1, while structurally different from AZD5582, has shown synergistic activity with AZD5582 in reactivating latent HIV-1 in CD4+ T cells from people living with HIV-1 (PLWH) []. The combination targets distinct pathways involved in HIV-1 transcription: AZD5582 activates the non-canonical NF-κB pathway, while JQ1 disrupts BET protein function, potentially leading to a more robust reactivation of latent proviruses.

Ingenol 3,20-dibenzoate

Compound Description: Ingenol 3,20-dibenzoate is a protein kinase C (PKC) agonist, structurally unrelated to AZD5582 []. It is used as a topical treatment for actinic keratosis, a precancerous skin condition.

Relevance: While not directly interacting with AZD5582, Ingenol 3,20-dibenzoate has been included in studies assessing the impact of different LRA classes on transposable element (TE) expression []. This research aims to understand the potential off-target effects of latency reversal strategies, particularly on TE activation.

Properties

Product Name

AZD5582

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

Molecular Formula

C58H78N8O8

Molecular Weight

1015.3 g/mol

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5582; AZD-5582; AZD 5582.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.